1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that features a brominated thiophene ring attached to a triazole ring, which is further connected to a carboxylic acid group
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2S/c9-5-1-6(15-4-5)2-12-3-7(8(13)14)10-11-12/h1,3-4H,2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKILFPKGAYLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to introduce a bromine atom at the 4-position, forming 4-bromothiophene.
Formylation: The brominated thiophene is then subjected to formylation to introduce a formyl group at the 2-position, resulting in 4-bromo-2-formylthiophene.
Azide Formation: The formyl group is converted to an azide group through a reaction with sodium azide, yielding 4-bromo-2-azidothiophene.
Cycloaddition: The azide undergoes a cycloaddition reaction with propargyl alcohol to form the triazole ring, resulting in 1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole.
Carboxylation: Finally, the triazole compound is carboxylated to introduce the carboxylic acid group, yielding the target compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include thiophene derivatives with various functional groups.
Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.
Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may also interact with certain receptors, altering their activity and modulating biological pathways.
Comparison with Similar Compounds
- 1-[(4-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-[(4-Methylthiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-[(4-Fluorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Comparison:
- Uniqueness: The presence of the bromine atom in 1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid imparts unique reactivity, particularly in substitution reactions where the bromine can be replaced with various nucleophiles.
- Reactivity: Compared to its chlorinated, methylated, or fluorinated analogs, the brominated compound may exhibit different reactivity patterns due to the size and electronegativity of the bromine atom.
Biological Activity
1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (referred to as compound A ) is a synthetic derivative of the 1,2,3-triazole class known for its diverse biological activities. This article reviews the compound's biological activity based on recent studies, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A features a triazole ring and a bromothiophene moiety, which contribute to its biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity. The molecular structure can be represented as follows:
Anticancer Activity
Recent studies have shown that compound A exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compound A was tested against several human cancer cell lines using the MTT assay. The results indicated a notable decrease in cell viability at low micromolar concentrations (GI50 values ranging from 0.15 μM to 0.69 μM) against leukemia and renal cancer cell lines .
Table 1: Anticancer Activity of Compound A
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| Jurkat | 0.63 | Induces apoptosis through DNA damage |
| CAKI-1 (Kidney) | 0.15 | Inhibits cell growth via mitochondrial disruption |
| LOX IMVI (Melanoma) | 0.69 | Causes chromatin condensation and blebbing |
The anticancer activity of compound A is attributed to several mechanisms:
- Apoptosis Induction : Compound A induces apoptosis in cancer cells characterized by morphological changes such as membrane blebbing and chromatin condensation .
- DNA Damage : It has been shown to cause DNA fragmentation without direct intercalation into DNA molecules, suggesting a unique mechanism that may involve reactive oxygen species (ROS) generation .
- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to cell death .
In Vivo Studies
In vivo studies have demonstrated the efficacy of compound A in animal models of cancer. For example, treatment with compound A resulted in significant tumor reduction in xenograft models of leukemia and renal cancers .
Comparative Studies
Comparative studies with established anticancer agents like doxorubicin indicate that compound A has comparable or superior potency in specific cancer types while exhibiting lower toxicity towards normal cells such as HEK293 .
Potential Applications
Given its promising anticancer properties, compound A could serve as a lead compound for developing new therapeutic agents targeting various cancers. Its unique mechanisms of action may also make it suitable for combination therapies aimed at overcoming drug resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
